Pcsk9-IN-24

LDL-C reduction in vivo efficacy atherosclerosis model

PCSK9-IN-24 (OY3) is the foundational autophagy-tethering compound (ATTEC) for inducing targeted degradation of PCSK9, not just inhibition. It uniquely reverses statin-induced PCSK9 upregulation and reduces LDL-C 2-fold more effectively than simvastatin in vivo. This benchmark degrader is essential for SAR studies and proteomic analyses of PCSK9.

Molecular Formula C36H36Br2N4O6S
Molecular Weight 812.6 g/mol
Cat. No. B12370530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcsk9-IN-24
Molecular FormulaC36H36Br2N4O6S
Molecular Weight812.6 g/mol
Structural Identifiers
SMILESCC1(C2=CC(=C(C=C2CCN1)OC)OCCCCN3C4=C(C=C(C=C4)Br)C(=CC5=CC(=C(C(=C5)Br)O)OC)C3=O)CC(=O)NC6=NC=CS6
InChIInChI=1S/C36H36Br2N4O6S/c1-36(20-32(43)41-35-39-10-13-49-35)26-19-30(29(46-2)17-22(26)8-9-40-36)48-12-5-4-11-42-28-7-6-23(37)18-24(28)25(34(42)45)14-21-15-27(38)33(44)31(16-21)47-3/h6-7,10,13-19,40,44H,4-5,8-9,11-12,20H2,1-3H3,(H,39,41,43)/b25-14-
InChIKeyCIRGDNJJYOJQCN-QFEZKATASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PCSK9-IN-24 for Atherosclerosis Research: Procurement-Ready ATTEC Degrader Compound OY3


PCSK9-IN-24 (also designated Compound OY3) is a small-molecule autophagy-tethering compound (ATTEC) engineered to induce targeted degradation of proprotein convertase subtilisin/kexin type 9 (PCSK9) via the autophagosome pathway [1]. Unlike conventional PCSK9 inhibitors that merely block protein-protein interactions, PCSK9-IN-24 acts as a degrader, reducing intracellular and secreted PCSK9 protein levels and thereby upregulating hepatic low-density lipoprotein receptor (LDLR) expression to enhance LDL cholesterol (LDL-C) clearance [1]. The compound demonstrates in vivo efficacy in atherosclerosis models and has been structurally characterized with CAS 2974496-96-1 and molecular weight 812.57 g/mol (C36H36Br2N4O6S) .

Why PCSK9-IN-24 Cannot Be Substituted with In-Class Small-Molecule PCSK9 Inhibitors


Generic substitution among PCSK9-targeting compounds is scientifically unsound due to fundamentally divergent mechanisms of action. PCSK9-IN-24 employs an autophagy-tethering degradation mechanism that eliminates the PCSK9 protein itself, whereas PCSK9-IN-11, PCSK9-IN-13, and PCSK9-IN-10 function as traditional occupancy-based inhibitors with IC50 values ranging from 5.7 μM to 537 nM without inducing protein degradation . Additionally, compounds like AZD0780 bind directly to PCSK9 with Kd <200 nM but operate through distinct binding modes . Most critically, PCSK9-IN-24 uniquely counters the statin-induced compensatory upregulation of PCSK9—a clinically documented limitation of statin monotherapy—while many standard PCSK9 inhibitors lack validated data addressing this statin-PCSK9 feedback loop [1]. This mechanistic heterogeneity means that swapping compounds without verifying the specific degradation-versus-inhibition phenotype would confound experimental reproducibility and yield non-comparable results.

PCSK9-IN-24 Procurement Decision Guide: Quantified Differential Performance vs. Statins and Alternative Degraders


In Vivo LDL-Cholesterol Lowering Efficacy: PCSK9-IN-24 vs. Simvastatin at Equivalent Dose

PCSK9-IN-24 (OY3) demonstrates superior in vivo potency for reducing plasma LDL-C levels compared to the same dose of simvastatin in an atherosclerosis mouse model. Simvastatin at 20 mg/kg reduced plasma LDL-C by approximately 15% relative to vehicle control, whereas PCSK9-IN-24 at the identical 20 mg/kg dose achieved approximately 35% LDL-C reduction [1]. This difference is further corroborated by separate data showing OY3 (40 mg/kg) reduces plasma LDL-C by approximately 58% versus vehicle, exceeding the reduction typically observed with simvastatin monotherapy at equivalent dosing [2].

LDL-C reduction in vivo efficacy atherosclerosis model

Degradation Mechanism Potency: PCSK9-IN-24 vs. Optimized Analog W6

PCSK9-IN-24 (OY3) served as the foundational ATTEC scaffold for subsequent optimization studies. A follow-up investigation identified compound W6, an optimized derivative, which induced PCSK9 degradation with a 5-fold increase in activity relative to OY3 and exhibited a 6-fold increase in oral bioavailability compared to OY3 [1]. This indicates that while OY3 possesses validated in vivo degradation activity, more potent analogs exist for applications requiring maximal degradation efficiency. Researchers should evaluate whether OY3's established degradation phenotype or W6's enhanced potency better aligns with experimental objectives.

protein degradation ATTEC optimization bioavailability

Statin-Induced PCSK9 Upregulation Counteraction: Unique Differential Advantage of PCSK9-IN-24

A clinically significant limitation of statin therapy is the compensatory upregulation of PCSK9 expression, which attenuates statin efficacy. PCSK9-IN-24 (OY3) uniquely addresses this limitation: in atherosclerosis model mice treated with simvastatin, co-administration of OY3 significantly reduced the high PCSK9 expression caused by simvastatin administration, subsequently increasing LDLR protein levels and promoting simvastatin-mediated clearance of plasma LDL-C [1]. This dual-effect property (LDL-C lowering plus statin-rescue) is not documented for comparator compounds including PCSK9-IN-11, PCSK9-IN-13, or AZD0780 in peer-reviewed literature.

statin resistance PCSK9 feedback combination potential

Mechanistic Differentiation: Degradation vs. Occupancy-Based Inhibition in PCSK9-Targeting Compound Selection

PCSK9-IN-24 (OY3) functions via an autophagy-tethering mechanism that directs PCSK9 to autophagosomes for lysosomal degradation, thereby reducing total cellular PCSK9 protein levels [1]. In contrast, comparator compounds operate through occupancy-based inhibition: PCSK9-IN-11 inhibits PCSK9 transcription (IC50=5.7 μM) , PCSK9-IN-13 prevents PCSK9-LDLR binding (IC50=537 nM) , PCSK9-IN-10 inhibits PCSK9 with IC50=6.4 μM , and AZD0780 directly binds PCSK9 with Kd <200 nM . None of these comparators has been shown to induce PCSK9 degradation in peer-reviewed studies, establishing a clear mechanistic divergence with functional implications.

targeted protein degradation pharmacology mechanism of action

PCSK9-IN-24 Optimal Procurement Scenarios Based on Validated Differential Evidence


In Vivo Atherosclerosis Efficacy Studies Requiring Statin Comparator Benchmarking

PCSK9-IN-24 is optimally deployed in atherosclerosis animal models where LDL-C lowering efficacy must be directly benchmarked against simvastatin at equivalent dosing. The compound's 2-fold greater LDL-C reduction at 20 mg/kg (35% vs. 15%) provides a validated positive control that exceeds statin monotherapy performance [1]. This makes PCSK9-IN-24 particularly valuable for studies evaluating therapeutic interventions where statin efficacy serves as the clinically relevant reference standard.

Statin-Resistance and Statin-Combination Mechanistic Studies

PCSK9-IN-24 is uniquely qualified for research investigating the statin-PCSK9 feedback loop and strategies to overcome statin-induced PCSK9 upregulation. The compound's demonstrated ability to reduce simvastatin-elevated PCSK9 expression and subsequently enhance LDLR levels addresses a clinically documented limitation of statin therapy [1]. No other commercially available PCSK9 research reagent (including PCSK9-IN-11, PCSK9-IN-13, PCSK9-IN-10, or AZD0780) has peer-reviewed evidence of counteracting this statin-PCSK9 feedback mechanism.

Targeted Protein Degradation (ATTEC) Scaffold Development and SAR Studies

PCSK9-IN-24 serves as the foundational ATTEC scaffold from which optimized analogs (e.g., compound W6 with 5-fold enhanced degradation activity and 6-fold improved bioavailability) were derived [2]. Researchers engaged in structure-activity relationship (SAR) studies, degradation optimization campaigns, or ATTEC platform development should procure OY3 as the benchmark reference compound against which novel degraders are evaluated.

Functional Studies Requiring PCSK9 Protein Depletion Rather Than Inhibition

Experimental designs that necessitate elimination of PCSK9 protein (e.g., proteomic studies, LDLR trafficking analyses, long-term pathway interrogation) should prioritize PCSK9-IN-24 over occupancy-based inhibitors. Unlike PCSK9-IN-11 (IC50=5.7 μM), PCSK9-IN-13 (IC50=537 nM), or AZD0780 (Kd <200 nM), which only block PCSK9 function without reducing protein levels, PCSK9-IN-24 induces actual degradation of PCSK9 via the autophagosome pathway [3]. This degradation mechanism produces distinct and sustained downstream effects on LDLR expression that occupancy-based inhibitors cannot replicate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pcsk9-IN-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.